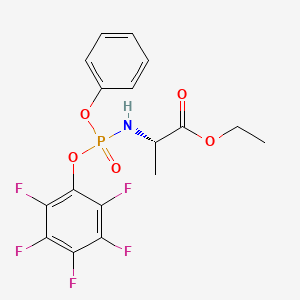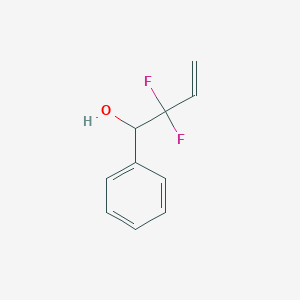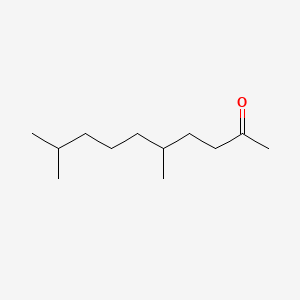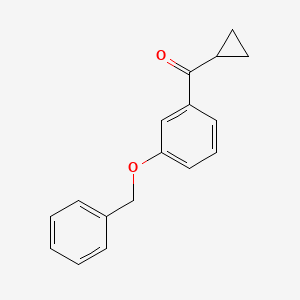
(3-(Benzyloxy)phenyl)(cyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Benzyloxy)phenyl)(cyclopropyl)methanone is an organic compound with the molecular formula C17H16O2 and a molecular weight of 252.31 g/mol . This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a cyclopropyl methanone group. It is a colorless to light yellow liquid that is insoluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)phenyl)(cyclopropyl)methanone typically involves the reaction of 3-hydroxybenzaldehyde with benzyl bromide in the presence of a base to form 3-benzyloxybenzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with cyclopropylcarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Benzyloxy)phenyl)(cyclopropyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-(Benzyloxy)phenyl)(cyclopropyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications
Mécanisme D'action
The mechanism of action of (3-(Benzyloxy)phenyl)(cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cyclopropyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s binding affinity and activity towards various biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropyl phenyl ketone: Similar structure but lacks the benzyloxy group.
Benzyloxybenzaldehyde: Contains the benzyloxy group but lacks the cyclopropyl methanone group.
Uniqueness
(3-(Benzyloxy)phenyl)(cyclopropyl)methanone is unique due to the presence of both the benzyloxy and cyclopropyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H16O2 |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
cyclopropyl-(3-phenylmethoxyphenyl)methanone |
InChI |
InChI=1S/C17H16O2/c18-17(14-9-10-14)15-7-4-8-16(11-15)19-12-13-5-2-1-3-6-13/h1-8,11,14H,9-10,12H2 |
Clé InChI |
BBSVTLVUCQRPKU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


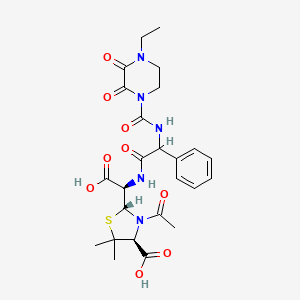
![(5-Ethynylbenzo[d][1,3]dioxol-4-yl)methanol](/img/structure/B14883741.png)
![7-Chloro-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14883744.png)
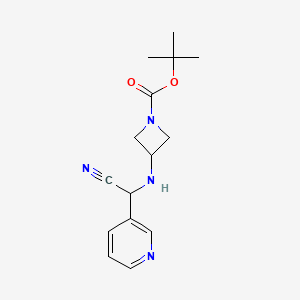
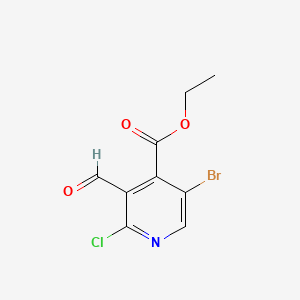
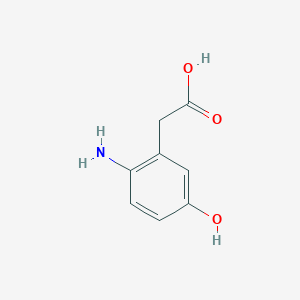
![Tert-butyl 8-(dimethylamino)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B14883776.png)
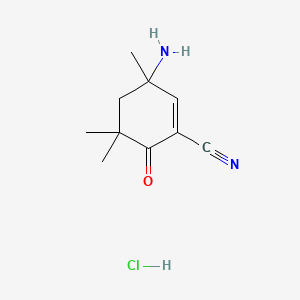

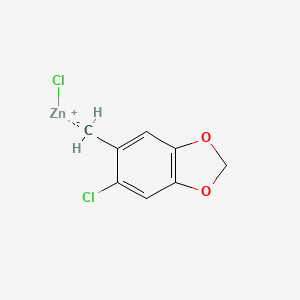
![3-Ethynylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14883806.png)
